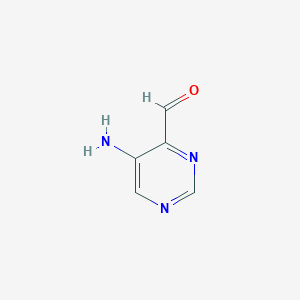
11-Acetoxyundecyl-1-phosphonic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Acetoxyundecyl-1-phosphonic acid (11-AUPA) is an organic compound that has been studied for its potential uses in scientific research and laboratory experiments. This compound is a phosphonic acid, which is an organic acid containing phosphorus, and it is a derivative of undecanoic acid, an aliphatic monocarboxylic acid. 11-AUPA is a useful compound for scientific research due to its unique properties, including its solubility and its ability to form complexes with metal ions.
Scientific Research Applications
11-Acetoxyundecyl-1-phosphonic acid; 98% has a variety of applications in scientific research. It can be used as a chelating agent for metal ions, and it can also be used as a corrosion inhibitor for metals. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential applications in drug delivery, as it can be used to target and deliver drugs to specific cells or tissues.
Mechanism of Action
The mechanism of action of 11-Acetoxyundecyl-1-phosphonic acid; 98% is complex and not yet fully understood. It is thought to act as a chelating agent, forming complexes with metal ions, which can then bind to proteins and interfere with their function. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to inhibit the growth of cancer cells by interfering with the cell’s DNA replication process.
Biochemical and Physiological Effects
11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and it has also been found to have anti-inflammatory and antioxidant effects. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to have antibacterial and antifungal properties, and it has been found to be an effective inhibitor of enzymes such as phosphatases and proteases.
Advantages and Limitations for Lab Experiments
11-Acetoxyundecyl-1-phosphonic acid; 98% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is also easy to synthesize in a laboratory setting. In addition, it is highly soluble in water, and it can form complexes with metal ions, which makes it useful for chelating applications. However, 11-Acetoxyundecyl-1-phosphonic acid; 98% has some limitations for use in laboratory experiments. It is not very stable, and it can degrade over time. In addition, it has a strong odor, which can be a problem in some laboratory settings.
Future Directions
There are a number of potential future directions for the use of 11-Acetoxyundecyl-1-phosphonic acid; 98% in scientific research and laboratory experiments. It could be used to develop new cancer treatments, as it has been found to inhibit the growth of cancer cells. In addition, it could be used to develop new drug delivery systems, as it can be used to target and deliver drugs to specific cells or tissues. It could also be used to develop new chelating agents, as it can form complexes with metal ions. Finally, it could be used to develop new corrosion inhibitors, as it has been found to be an effective inhibitor of corrosion.
Synthesis Methods
11-Acetoxyundecyl-1-phosphonic acid; 98% can be synthesized in a laboratory setting using a two-step process. The first step involves the reaction of undecanoic acid with phosphorus oxychloride to form 11-chloro-1-undecyl phosphonic acid. This reaction is typically performed at room temperature. The second step involves the reaction of 11-chloro-1-undecyl phosphonic acid with acetic anhydride, which produces 11-Acetoxyundecyl-1-phosphonic acid; 98%. This reaction is typically performed at a temperature of 70 °C.
properties
IUPAC Name |
11-acetyloxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27O5P/c1-13(14)18-11-9-7-5-3-2-4-6-8-10-12-19(15,16)17/h2-12H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGJJQJISMNHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

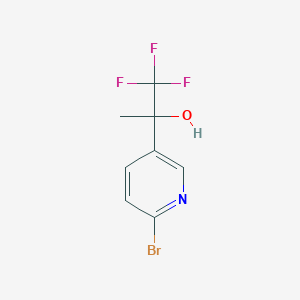
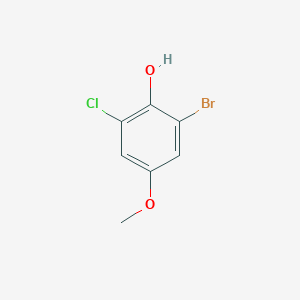
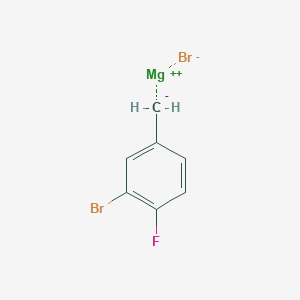







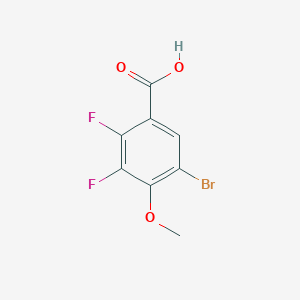

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
